molecular formula C30H50 B1611622 Hopene II CAS No. 21681-17-4

Hopene II

Cat. No. B1611622
CAS RN: 21681-17-4
M. Wt: 410.7 g/mol
InChI Key: WGNURPYJZZHCBQ-ZNABNZNXSA-N
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Description

Hopene II, also known as Hopene, is a pentacyclic triterpenoid compound . It is a product of the hopan-22(29) position carrying a double bond and is found in many bacterial cell membranes . Its role in the membrane is similar to that of cholesterol in eukaryotic organisms .


Molecular Structure Analysis

Squalene-hopene cyclases (SHC) convert squalene, a linear triterpene, to a fused ring product hopanoid through a cationic cyclization mechanism . This reaction involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers .


Chemical Reactions Analysis

The reaction catalyzed by these enzymes is one of the complex one-step enzymatic reactions as it involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers . The cascade of cationic cyclization reactions catalyzed by these enzymes in the conversion of the substrate squalene (in prokaryotes) and oxido squalene (in eukaryotes) to the integral components hopanoids and sterols respectively, impart structural stability to biological membranes .

Scientific Research Applications

  • Promiscuous and Evolvable Catalysts for CC and CX Bond Formation

    Squalene hopene cyclases are recognized for their promiscuous nature and evolvability, which make them useful in various applications in chemistry. These enzymes can activate different functionalities beyond the traditional terminal isoprene C=C-group and are compatible with a wide range of nucleophiles. This allows for diverse applications in Brønsted acid catalysis (Hammer et al., 2013).

  • Production of Squalene Using Photosynthetic Microorganisms

    Research on using cyanobacteria for the production of squalene, a precursor to hopene, indicates a sustainable approach for producing this compound. The cyanobacterium Synechocystis was shown to accumulate significant levels of squalene, suggesting its potential in biofuel production and as a feedstock for the chemical industry (Englund et al., 2014).

  • Functional Characterization in Streptomyces peucetius

    The study of squalene-hopene cyclase in Streptomyces peucetius highlights its role in the biosynthesis of hopanoids. This enzyme is essential for the complex cyclization of squalene to hopene, which is a key step in the production of these compounds (Ghimire et al., 2009).

  • Efficient Synthesis of Hopene

    Research into the synthesis of hopene using a novel soluble squalene-hopene cyclase from Streptomyces albolongus demonstrates improved efficiency in hopene production. This approach offers a promising alternative to traditional extraction methods and chemical synthesis, with potential applications in the production of bioactive hopanoids (Liu et al., 2020).

  • Catalytic Mechanism and Substrate Recognition

    Studies on the catalytic mechanism and substrate recognition by squalene-hopene cyclase provide insights into the enzyme's polycyclization mechanism. These findings are crucial for understanding how these enzymes can be manipulated for various synthetic applications (Hoshino & Sato, 2002).

Future Directions

The peculiar property of the enzyme squalene hopene cyclase to accommodate substrates other than its natural substrate can be exploited for the use of these enzymes in an industrial perspective . This opens up new possibilities for the use of these enzymes in the production of flavors and pharmaceuticals of significance .

properties

IUPAC Name

(3R,3aR,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-10-11-22-23-12-13-25-28(6)16-9-15-26(3,4)24(28)14-17-30(25,8)29(23,7)19-18-27(21,22)5/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNURPYJZZHCBQ-ZNABNZNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C3CCC4C5(CCCC(C5CCC4(C3(CCC12C)C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCC2=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC[C@]12C)C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487233
Record name Hopene II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hopene II

CAS RN

21681-17-4
Record name Hopene II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
H Ageta, K Shiojima, Y Arai - Chemical Communications (London), 1968 - pubs.rsc.org
I\-E have already reported the isolation of the triterpenoid hydrocarbons, isofernene (I), adianene (11), 7-fernene (111), diploptene (IV), and filicene (I-) from A diantum rnonochlamys …
Number of citations: 43 pubs.rsc.org
G Berti, A Marsili, I Morelli, A Mandelbaum - Tetrahedron, 1971 - Elsevier
While hopene-II oxide is converted by HCl into the 11,13(18)-diene, it rearranges quantitatively under the action of BF 3 -ether complex to the 19(18 → 13)-abeo-18-oxo derivative. The …
Number of citations: 15 www.sciencedirect.com
G Berti, P Bottari, A Marsili, I Morelli, A Mandelbaum - Tetrahedron Letters, 1968 - Elsevier
… The reaction with 53FS etherate has also been studied for hopene-II oxide (X), whose transformation into the corresponding 11,13(18)-diene with HCl has been described before (8). …
Number of citations: 5 www.sciencedirect.com
GN Pandey, CR Mitra - Tetrahedron Letters, 1967 - Elsevier
… Though critical investigations with them finally revealed their identity with hopene-II (2) ard neohopa-11, 13(18)-diene (31, the derived hydrocarbons prepared in the course of studies in …
Number of citations: 7 www.sciencedirect.com
H Kakisawa, K Iguchi - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
… of an 11-oxo-γ-onocerin derivative are accompanied by inversion of the configuration at C-18, giving a conjugated ketone, the structure of which is proved by converting it into hopene-II. …
Number of citations: 1 pubs.rsc.org
G Berti, F Bottari, A Marsili, I Morelli, A Mandelbaum - Tetrahedron, 1971 - Elsevier
… IN CONNECnON with the structure determination of naturally occurring triterpene epoxides, I*’ the BF,-catalysed rearrangements of hopene-I and hopene-II oxides were studied and …
Number of citations: 11 www.sciencedirect.com
NS Vorob'eva, AA Petrov, ZK Zemskova - Solid Fuel Chem.(Engl. Transl.); …, 1984 - osti.gov
… Rearranged 24-ethylcholestenes, 24-methylcholestenes, isohopene, and hopene-II have been identified in brown coals by chromato-mass spectrometry. Possible routes and sources of …
Number of citations: 2 www.osti.gov
WK Seifert, JM Moldowan - Geochimica et Cosmochimica Acta, 1978 - Elsevier
… conversion of hopene to hopene II reported by FAZAKERLEY et al. (1959). The natural occurrence of hopene II (C,,) in various species of ferns (for example, AGETA et al., 1968) might …
Number of citations: 584 www.sciencedirect.com
GW Smith - … Section B: Structural Crystallography and Crystal …, 1975 - scripts.iucr.org
… , adian- ane, fernane and filicane from the ancient fern-like plants, under the severe acid isomerization conditions which are known to exist during crude oil maturation, to a hopene II …
Number of citations: 29 scripts.iucr.org
N Ikekawa, S Natori, H Ageta, K Iwata… - Chemical and …, 1965 - jstage.jst.go.jp
The outline of the correlation between the retention time and the structure of triterpene was described in the previous paperi “4 The gas chromatographic behavior of double bond …
Number of citations: 9 www.jstage.jst.go.jp

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